molecular formula C11H8ClFN2O B2658548 N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropanecarboxamide CAS No. 1219841-91-4

N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropanecarboxamide

Cat. No. B2658548
CAS RN: 1219841-91-4
M. Wt: 238.65
InChI Key: PWJLVBINDWFWJD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CPCCOEt and has been studied extensively for its ability to modulate the activity of metabotropic glutamate receptors (mGluRs).

Scientific Research Applications

Fluorophores in Molecular Imaging

Fluorophores, including compounds with chloro and fluoro substituents, are crucial in molecular imaging, especially for cancer diagnosis. The use of fluorophores allows for real-time detection of cancer using relatively inexpensive equipment. The toxicity and safety of these compounds, including FDA-approved and non-approved ones, have been extensively reviewed, highlighting the importance of understanding their biological impact before clinical application (Alford et al., 2009).

Environmental Biodegradability of Polyfluoroalkyl Chemicals

The persistence and environmental impact of polyfluoroalkyl chemicals, which might share structural similarities with the compound , have been a concern. Research focusing on the microbial degradation of these compounds in the environment indicates the challenging nature of mitigating their presence and the importance of understanding their degradation pathways (Liu & Mejia Avendaño, 2013).

Fluorinated Alternatives in Industry

The transition towards using fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids and sulfonic acids in industrial applications reflects the ongoing efforts to find safer and less environmentally damaging chemicals. This transition also underscores the complexity of assessing the risk and safety of new chemical entities (Wang et al., 2013).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-8-5-7(1-2-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJLVBINDWFWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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